A Comprehensive Technical Guide to the Chemical Properties of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt [AzBTS-(NH4)2]
A Comprehensive Technical Guide to the Chemical Properties of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt [AzBTS-(NH4)2]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, commonly known as AzBTS-(NH4)2 or ABTS diammonium salt. This document details its physicochemical characteristics, reactivity, and common applications, with a focus on experimental protocols and data presentation for a scientific audience.
Core Chemical and Physical Properties
AzBTS-(NH4)2 is a water-soluble chemical compound widely utilized in biochemical assays due to its ability to form a stable and intensely colored radical cation.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Synonyms | ABTS diammonium salt, Diammonium 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonate) | [1] |
| CAS Number | 30931-67-0 | [1] |
| Molecular Formula | C₁₈H₂₄N₆O₆S₄ | [1] |
| Molecular Weight | 548.68 g/mol | [1] |
| Appearance | Pale green to light green powder or crystals | [1] |
| Solubility | Soluble in water (50 mg/mL, resulting in a very slightly hazy, light yellow-green to green solution), DMSO (~10 mg/mL), and dimethylformamide (~1 mg/mL).[1][2] | [1][2] |
| Storage Temperature | 2-8°C, protected from light and moisture.[1] | [1] |
| Purity | Typically ≥98% (as determined by HPLC). | [1] |
Spectroscopic Properties
The spectroscopic characteristics of AzBTS-(NH4)2 and its radical cation are fundamental to its application in quantitative assays.
UV-Vis Spectroscopy
The reduced form of AzBTS-(NH4)2 exhibits a characteristic absorption peak at approximately 340 nm.[1] Upon one-electron oxidation, it forms the stable blue-green radical cation (ABTS•⁺), which has several distinct absorption maxima.
| Species | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent/Conditions | Source(s) |
| Reduced AzBTS-(NH4)2 | ~340 nm | Not specified | Aqueous solution | [1] |
| ABTS•⁺ Radical Cation | 414 nm, 645 nm, 734 nm, 815 nm | ε₄₁₄ = 36,000 M⁻¹cm⁻¹ | pH 7.4 phosphate buffer | [3][4] |
The absorbance at 734 nm is most commonly used for quantification in antioxidant capacity assays due to reduced interference from other sample components at this wavelength.[3] It is important to note that the exact position of the absorption maxima of the radical cation can be influenced by the solvent used.[3]
Reactivity and Stability
AzBTS-(NH4)2 is sensitive to light and is hygroscopic.[1] Aqueous solutions should be prepared fresh daily and stored on ice, as they can oxidize when exposed to light and oxygen at room temperature.[1]
The primary chemical reactivity of interest is its oxidation to the ABTS•⁺ radical cation. This is typically achieved by reacting AzBTS-(NH4)2 with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈).[5] The resulting radical cation is stable for an extended period, allowing for its use in various assays. The ABTS•⁺ radical can then be reduced by antioxidant compounds, leading to a decolorization of the solution that is proportional to the antioxidant capacity.[6]
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
While manufacturers report purity of ≥98% as determined by HPLC, specific, publicly available, standardized methods are scarce as they are often considered proprietary. A general approach for developing an HPLC method for a sulfonated aromatic compound like AzBTS-(NH4)2 would involve:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength corresponding to an absorbance maximum of the parent compound, such as 340 nm.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Preparation of the ABTS•⁺ Radical Cation for Antioxidant Assays
This protocol describes the generation of the ABTS radical cation, a key step in the widely used Trolox Equivalent Antioxidant Capacity (TEAC) assay.
Materials:
-
AzBTS-(NH4)2
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Ultrapure water
Procedure:
-
Prepare a 7 mM aqueous solution of AzBTS-(NH4)2.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.
-
Before use in the assay, dilute the ABTS•⁺ solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[7][8]
Use as a Chromogenic Substrate in Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, AzBTS-(NH4)2 serves as a chromogenic substrate for horseradish peroxidase (HRP). The reaction yields a soluble green end-product that can be quantified spectrophotometrically.
Materials:
-
HRP-conjugated antibody
-
AzBTS-(NH4)2
-
Hydrogen peroxide (H₂O₂)
-
Substrate buffer (e.g., 50 mM phosphate-citrate buffer, pH 5.0)
-
Stop solution (e.g., 1% sodium dodecyl sulfate - SDS)
Procedure:
-
Following the binding of the HRP-conjugated antibody in the ELISA plate and subsequent washing steps, prepare the ABTS substrate solution.
-
Dissolve AzBTS-(NH4)2 in the substrate buffer to a final concentration of approximately 0.2 mM.[1]
-
Add H₂O₂ to the substrate solution immediately before use.
-
Add the complete substrate solution to each well of the ELISA plate.
-
Incubate at room temperature, protected from light, for color development (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 405-415 nm using a microplate reader.[2]
Visualizations
Workflow for the ABTS Antioxidant Capacity Assay
Caption: Workflow for determining antioxidant capacity using the ABTS assay.
Logical Flow of a Sandwich ELISA using AzBTS-(NH4)2 Substrate
Caption: Logical flow of a sandwich ELISA using HRP and AzBTS-(NH4)2.
Safety Information
AzBTS-(NH4)2 is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABTS diammonium salt | Horseradish peroxidase substrate | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. protocols.io [protocols.io]
- 8. mdpi.com [mdpi.com]
